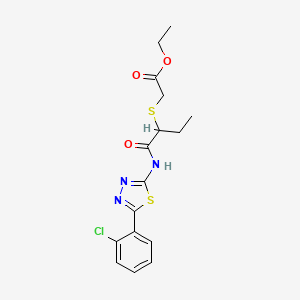
Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a useful research compound. Its molecular formula is C16H18ClN3O3S2 and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Structure and Synthesis
The compound features a complex structure with a thiadiazole ring substituted by a chlorophenyl group and an acetamide linker. The synthesis typically involves nucleophilic substitution reactions and cyclodehydration processes that yield various derivatives with distinct biological profiles .
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The compound has shown significant activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines:
The mechanism of action appears to involve the inhibition of critical pathways associated with tumor growth, including DNA synthesis and key kinase interactions .
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. For instance, compounds with lipophilic groups exhibited enhanced cytotoxicity due to improved membrane permeability .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. This compound has shown promising antibacterial and antifungal activities:
| Microorganism | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 25 | Antibacterial | |
| Escherichia coli | 31.25 | Antibacterial | |
| Aspergillus niger | 32.6 | Antifungal |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Neuroprotective Potential
Emerging research indicates that thiadiazole derivatives may possess neuroprotective properties. In particular, studies have demonstrated anticonvulsant activity in animal models, suggesting that compounds like this compound could be explored for therapeutic applications in epilepsy and other neurological disorders .
特性
IUPAC Name |
ethyl 2-[1-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-3-12(24-9-13(21)23-4-2)14(22)18-16-20-19-15(25-16)10-7-5-6-8-11(10)17/h5-8,12H,3-4,9H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAXAUZNPTCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














